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Executive Summary

CT900 (also known as Onatasertib, ONX-0801, or BGC 945) is a novel, highly selective, small-
molecule inhibitor of thymidylate synthase (TS). Its primary mechanism of action involves
targeted delivery to cancer cells overexpressing the alpha-folate receptor (a-FR), leading to the
disruption of de novo thymidine synthesis, a critical process for DNA replication and repair. This
targeted approach is designed to concentrate the therapeutic agent in tumor tissues while
minimizing exposure to healthy tissues, thereby offering a potentially wider therapeutic window.
Preclinical and clinical studies have demonstrated that by inhibiting thymidylate synthase,
CT900 effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells
dependent on this pathway for proliferation. This document provides a comprehensive technical
guide on the core mechanism of CT900, summarizing key quantitative data, detailing relevant
experimental protocols, and visualizing the associated cellular pathways.

Mechanism of Action of CT900

CT900's efficacy is rooted in a two-pronged strategy: targeted delivery and potent enzyme
inhibition.

o Targeted Delivery via a-Folate Receptor (a-FR): Many solid tumors, including high-grade
serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer, exhibit
significant overexpression of the a-folate receptor on their cell surface, whereas its
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expression in normal tissues is limited.[1] CT900 was designed to mimic folic acid, allowing it
to be actively transported into cancer cells through receptor-mediated endocytosis via the a-
FR.[2][3] This selective uptake mechanism is crucial for concentrating the drug within the
tumor microenvironment.[3]

« Inhibition of Thymidylate Synthase (TS): Once internalized, CT900's primary intracellular
target is thymidylate synthase.[2] TS is a pivotal enzyme in the de novo nucleotide synthesis
pathway, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP)
to deoxythymidine monophosphate (dTMP).[4] dTMP is subsequently phosphorylated to
deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and
repair.[4] By potently inhibiting TS, CT900 leads to a rapid depletion of the intracellular dcTMP
and dTTP pools. The resulting nucleotide imbalance disrupts DNA replication, leading to
DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][5]

Below is a diagram illustrating the targeted delivery and mechanism of action of CT900.
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Caption: Targeted delivery and mechanism of action of CT900.
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Quantitative Data on CT900's Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies of
CT900, demonstrating its potency and selectivity.

Cell Lines /

Parameter Value . Reference
Conditions
Enzyme Inhibition
Ki (Thymidylate Isolated thymidylate
(Thymidy 1.2 nmol/L ymiey [2]
Synthase) synthase

Cell Growth Inhibition

o-FR-overexpressing
IC50 ~1-300 nmol/L ) [2]
human tumor cell lines

a-FR-negative mouse
~7 pmol/L (~7000
IC50 L1210 and human [2]

nmol/L
) A431 cells

In Vivo Efficacy

_ . In vivo KB tumor
o 6-fold increase in o
TS Inhibition xenografts in mice [2]
[1251]dUrd uptake
(compared to control)

Table 1: Preclinical Efficacy of CT900 (BGC 945)
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Cohort | Patient
Population

Dosing Schedule

Overall Response
Rate (ORR)

Reference

High-Grade Serous
Ovarian Cancer

12 mg/m2 every 2

29% (6/21 evaluable

[6]

(HGSOC) - Expansion  weeks patients)

Cohort

HGSOC with

) ) 12 mg/m2 every 2 38% (6/16 evaluable

High/Medium a-FR _ [6]
) weeks patients)

Expression

HGSOC with

High/Medium a-FR
Expression (with

Dexamethasone)

12 mg/m2 every 2

weeks

33% (4/12 evaluable

patients)

[6]

Table 2: Clinical Efficacy of CT900 in High-Grade Serous Ovarian Cancer

Signaling Pathways Affected by CT900

The inhibition of thymidylate synthase by CT900 triggers a cascade of cellular events that

culminate in cell cycle arrest and apoptosis. The depletion of dTMP and the subsequent

imbalance in the deoxynucleotide pool are primary drivers of these downstream effects.

 Induction of S-Phase Arrest: DNA replication is a tightly regulated process that occurs during

the S-phase of the cell cycle. A sufficient supply of all four deoxyribonucleoside triphosphates

(dATP, dGTP, dCTP, and dTTP) is essential for the processive action of DNA polymerases.

The CT900-induced depletion of dTTP stalls replication forks, leading to an accumulation of

cells in the S-phase.[7] This S-phase arrest is a hallmark of thymidylate synthase inhibition.

[7]

 Activation of Apoptotic Pathways: Prolonged S-phase arrest and the accumulation of DNA

damage can trigger apoptosis. The precise mechanisms can be p53-dependent or

independent, depending on the genetic background of the cancer cell.[8] Key events include

the release of cytochrome c from the mitochondria and the subsequent activation of the
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caspase cascade, particularly the cleavage and activation of initiator caspase-9 and effector
caspase-3.[7][8]

The signaling pathway from TS inhibition to apoptosis is depicted below.
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Caption: Downstream signaling cascade following TS inhibition by CT900.
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Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
effects of CT900 on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:

o Cell Seeding: Seed cancer cells (e.g., a-FR-positive KB or IGROV-1 cells) in a 96-well plate
at a density of 5,000-10,000 cells per well in 100 pL of complete growth medium. Incubate
for 24 hours at 37°C and 5% CO2.

o Compound Treatment: Prepare serial dilutions of CT900 in complete growth medium.
Remove the existing medium from the wells and add 100 pL of the diluted compound or
vehicle control.

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

o MTT Addition: Add 10 pL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well.

e Formazan Solubilization: Incubate for 4 hours at 37°C. Add 100 pL of solubilization solution
(e.g., 10% SDS in 0.01 M HCI) to each well and incubate overnight at 37°C in a humidified
chamber.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the IC50 value using non-linear regression analysis.

DNA Synthesis Assay (BrdU Incorporation)

This assay quantifies the rate of DNA synthesis by measuring the incorporation of the
thymidine analog bromodeoxyuridine (BrdU).
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Protocol:

e Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various
concentrations of CT900 as described for the cell viability assay.

e BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution
to each well to a final concentration of 10 pM.

o Fixation and Denaturation: Remove the labeling medium and add 100 pL of fixing/denaturing
solution to each well. Incubate for 30 minutes at room temperature.

o Antibody Incubation: Wash the wells with wash buffer. Add 100 uL of anti-BrdU antibody
solution and incubate for 1 hour at room temperature.

e Secondary Antibody Incubation: Wash the wells and add 100 uL of a horseradish peroxidase
(HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

e Substrate Addition: Wash the wells and add 100 uL of TMB substrate. Incubate for 15-30
minutes at room temperature, protected from light.

e Stop Reaction: Add 100 pL of stop solution.
o Data Acquisition: Measure the absorbance at 450 nm.

o Analysis: Express the results as a percentage of BrdU incorporation compared to the
vehicle-treated control.

The general workflow for a BrdU incorporation assay is shown below.
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Caption: Experimental workflow for a BrdU incorporation assay.
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Cell Cycle Analysis (Propidium lodide Staining and Flow
Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (GO/G1,
S, and G2/M) based on their DNA content.

Protocol:

o Cell Culture and Treatment: Culture cells in 6-well plates and treat with CT900 or vehicle
control for 24-48 hours.

o Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold
phosphate-buffered saline (PBS).

» Fixation: Resuspend the cell pellet in 500 pL of ice-cold PBS. While vortexing gently, add 4.5
mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

» Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 pL
of propidium iodide (P1) staining solution (containing 50 pg/mL Pl and 100 pg/mL RNase Ain
PBS).

¢ Incubation: Incubate for 30 minutes at room temperature in the dark.

o Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and
measuring the fluorescence emission at ~617 nm.

e Analysis: Gate on the single-cell population and analyze the DNA content histogram to
determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.

Conclusion

CT900 represents a promising targeted therapeutic strategy for cancers that overexpress the
o-folate receptor. Its potent and selective inhibition of thymidylate synthase directly impacts the
fundamental process of DNA synthesis, leading to S-phase cell cycle arrest and apoptosis in
cancer cells. The data and protocols presented in this guide provide a technical foundation for
researchers and drug development professionals working to further understand and develop
this class of targeted anticancer agents. Further preclinical and clinical investigation is
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warranted to fully elucidate the therapeutic potential of CT900 across various o-FR-positive
malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b580062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

